2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-9(8-14)4-2-5-10(11)13-7-3-6-12-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJFZUEZKPAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N2C=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
A Note on Compound Identification: As of the latest database searches, a specific PubChem Compound Identification (CID) for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde has not been assigned. This guide has been constructed by drawing upon established principles of organic synthesis, spectroscopic data from analogous structures, and the well-documented biological and chemical activities of related pyrazole and benzaldehyde derivatives.
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
This compound is an aromatic heterocyclic compound that integrates three key functional moieties: a benzaldehyde group, a methoxy substituent, and an N-aryl pyrazole ring. This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science.
-
The Pyrazole Core: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. It is a prominent scaffold in a multitude of pharmaceuticals due to its diverse biological activities, which include anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3]
-
The Benzaldehyde Unit: The benzaldehyde group is a versatile chemical handle for a wide array of organic transformations, allowing for the synthesis of more complex molecular architectures such as Schiff bases, chalcones, and various heterocyclic systems.[4]
-
The Methoxy Substituent: The methoxy group, an electron-donating substituent, can influence the electronic properties of the benzene ring, potentially modulating the reactivity and biological activity of the entire molecule.[5][6]
This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications of this compound, offering a valuable resource for drug development professionals and synthetic chemists.
Proposed Synthesis of this compound
A plausible synthetic route to the target compound involves a transition-metal-catalyzed cross-coupling reaction to form the N-aryl bond between the pyrazole and the substituted benzene ring. A common and effective method for this transformation is the Buchwald-Hartwig amination or a similar copper-catalyzed Ullmann condensation.
A logical starting point would be from 3-bromo-2-methoxybenzaldehyde and pyrazole. The presence of the halogen at the 3-position allows for the regioselective formation of the C-N bond.
Caption: Proposed synthesis of this compound via C-N cross-coupling.
Experimental Protocol: Proposed Synthesis
This protocol is a generalized procedure based on established methods for N-arylation of pyrazoles.[7][8]
-
Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-2-methoxybenzaldehyde (1.0 eq.), pyrazole (1.2 eq.), a palladium or copper catalyst (e.g., Pd2(dba)3 or CuI, 2-10 mol%), a suitable ligand (e.g., Xantphos or a phenanthroline derivative, 4-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Caption: General experimental workflow for the synthesis and purification.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of the constituent functional groups and data from similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Likely a white to pale yellow solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) and sparingly soluble in water. |
Spectroscopic Data
The predicted spectroscopic data is crucial for the characterization and confirmation of the molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely be recorded in CDCl₃ or DMSO-d₆. The expected chemical shifts (δ) in ppm are:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |
| Pyrazole H-5' | 7.9 - 8.2 | Doublet (d) |
| Pyrazole H-3' | 7.6 - 7.8 | Doublet (d) |
| Aromatic H-4 | 7.4 - 7.6 | Triplet (t) |
| Aromatic H-6 | 7.2 - 7.4 | Doublet (d) |
| Aromatic H-5 | 7.0 - 7.2 | Doublet (d) |
| Pyrazole H-4' | 6.4 - 6.6 | Triplet (t) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) |
Note: The exact chemical shifts and coupling constants for the aromatic protons would depend on the final conformation and electronic effects.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted chemical shifts (δ) in ppm are:
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 189 - 192 |
| Aromatic C-2 (C-OCH₃) | 158 - 162 |
| Aromatic C-1 (C-CHO) | 135 - 138 |
| Pyrazole C-3' | 140 - 142 |
| Pyrazole C-5' | 128 - 130 |
| Aromatic C-3 (C-pyrazole) | 125 - 128 |
| Aromatic C-4, C-6 | 120 - 125 |
| Aromatic C-5 | 115 - 120 |
| Pyrazole C-4' | 107 - 110 |
| Methoxy (-OCH₃) | 55 - 58 |
IR (Infrared) Spectroscopy: Characteristic absorption bands (ν) in cm⁻¹:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (aldehyde) | 1680 - 1710 (strong) |
| C-H (aldehyde) | 2720 - 2820 (two weak bands) |
| C=N, C=C (aromatic) | 1500 - 1600 |
| C-O (methoxy) | 1200 - 1275 |
| C-H (aromatic) | 3000 - 3100 |
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the methoxy group (M-31), and cleavage of the pyrazole ring.
Potential Applications and Research Directions
The structural features of this compound suggest its potential utility in several areas of research, particularly in drug discovery.
-
Anti-inflammatory Agents: Many N-aryl pyrazole derivatives exhibit potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[1] The title compound could be investigated for similar properties.
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common pharmacophore in antimicrobial and antifungal compounds.[2][9] The synthesized compound could be screened against a panel of bacterial and fungal strains.
-
Anticancer Therapeutics: Pyrazole derivatives have been explored as anticancer agents due to their ability to interfere with various cellular processes in cancer cells.[1]
-
Synthetic Intermediate: The aldehyde functionality serves as a versatile starting point for the synthesis of a library of derivatives, including Schiff bases and chalcones, which themselves have a broad spectrum of biological activities.[4][10]
-
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of novel organic materials with specific electronic or optical properties.
Conclusion
While a dedicated entry in public chemical databases for this compound is not currently available, this technical guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data offers a clear roadmap for the structural elucidation of the compound. The potential for this molecule to serve as a scaffold for the development of new therapeutic agents is significant, warranting further investigation by the scientific community.
References
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. PubMed, 11(10), 2097-100. [Link]
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. ACS Figshare. [Link]
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]
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Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. ACS Publications. [Link]
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PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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Chemeo. (n.d.). 2-Methoxybenzaldehyde. Chemeo. Retrieved from [Link]
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Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Paperial. [Link]
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Chemisphere. (2026, January 22). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Chemisphere. [Link]
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van der Heijden, G. P. F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4053–4057. [Link]
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Al-Ostath, A. I., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
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Popa, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035. [Link]
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PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Clot, E., et al. (2017). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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Ribeiro-Claro, P., et al. (2018). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 23(10), 2539. [Link]
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Reddy, K. J., & Kumar, S. (2007). Synthesis and characterisation of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second order derivative spectrophotometric method for determination of cobalt(II), nickel(II) and vanadium(V). Taylor & Francis Online. [Link]
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Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]
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Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4988. [Link]
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Sreenatha, N. R., et al. (2025). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde from 2-methoxy-3-bromobenzaldehyde via a copper-catalyzed Ullmann condensation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the mechanistic underpinnings of the reaction, a step-by-step experimental procedure, purification techniques, and methods for comprehensive characterization of the final product. Furthermore, this guide emphasizes safety considerations and provides a framework for the logical design of such synthetic transformations.
Introduction
N-aryl pyrazoles are a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The fusion of a pyrazole ring to a substituted benzaldehyde scaffold, as in this compound, creates a versatile intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications. The title compound serves as a valuable building block for the construction of novel ligands, potential kinase inhibitors, and other biologically relevant molecules.
The synthesis of this class of compounds is most effectively achieved through a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation.[1][2] This method provides a reliable and efficient means of forming the crucial C-N bond between the pyrazole nitrogen and the aryl bromide. Modern advancements in catalysis, particularly the use of ligands to stabilize and activate the copper catalyst, have made this transformation more accessible and tolerant of various functional groups.[3]
This application note will provide a robust and reproducible protocol for this synthesis, drawing upon established principles of organometallic chemistry and providing the necessary detail for successful execution in a laboratory setting.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a copper-catalyzed Ullmann-type N-arylation reaction. The generally accepted mechanism involves a catalytic cycle initiated by the coordination of a ligand to a copper(I) salt, typically copper(I) iodide (CuI).[1][4]
The key steps in the catalytic cycle are as follows:
-
Formation of the Active Catalyst: In the presence of a suitable ligand (often a diamine or an amino acid), the copper(I) salt forms a more soluble and reactive complex. This complex is crucial for facilitating the subsequent steps of the reaction.
-
Deprotonation of Pyrazole: A base, commonly a carbonate or phosphate, deprotonates the N-H of the pyrazole, forming a pyrazolate anion.
-
Formation of a Copper-Amide Complex: The pyrazolate anion displaces the iodide from the copper(I) complex to form a copper(I)-pyrazolate intermediate.
-
Oxidative Addition: The aryl bromide, 2-methoxy-3-bromobenzaldehyde, undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl pyrazole product, regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction. Bidentate ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to accelerate the rate of reductive elimination and improve the overall efficiency of the catalytic cycle. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the aryl bromide can influence its reactivity, but modern ligand systems are generally robust enough to accommodate such substitutions.
Caption: Figure 1: Simplified Catalytic Cycle for the Ullmann N-Arylation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 2-methoxy-3-bromobenzaldehyde | C₈H₇BrO₂ | 215.04 | 6630-33-7 | Sigma-Aldrich |
| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Sigma-Aldrich |
| Copper(I) iodide (CuI) | CuI | 190.45 | 7681-65-4 | Sigma-Aldrich |
| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 88.15 | 108-00-9 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| Toluene, anhydrous | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Saturated aqueous sodium chloride (Brine) | NaCl | 58.44 | 7647-14-5 | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
pH paper
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2-methoxy-3-bromobenzaldehyde: May cause skin and eye irritation.
-
Pyrazole: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7]
-
Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. Very toxic to aquatic life with long-lasting effects.[8][9][10][11]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
-
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
Step-by-Step Procedure
Caption: Figure 2: Workflow for the Synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-3-bromobenzaldehyde (1.00 g, 4.65 mmol, 1.0 equiv), pyrazole (0.38 g, 5.58 mmol, 1.2 equiv), copper(I) iodide (0.089 g, 0.465 mmol, 0.1 equiv), and potassium carbonate (1.28 g, 9.30 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Ligand Addition: Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) via syringe, followed by N,N'-dimethylethylenediamine (DMEDA) (0.10 mL, 0.93 mmol, 0.2 equiv).
-
Heating and Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by column chromatography on silica gel.[12][13][14][15]
-
Column Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
¹H and ¹³C NMR Spectroscopy
The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[16][17][18][19] The expected chemical shifts are influenced by the electronic environment of each nucleus.
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Aldehyde proton (-CHO): A singlet around 10.0-10.5 ppm.
-
Aromatic protons: Multiplets in the range of 7.0-8.0 ppm.
-
Pyrazole protons: Three distinct signals for the pyrazole ring protons, typically between 6.0 and 8.0 ppm.
-
Methoxy protons (-OCH₃): A singlet around 3.8-4.0 ppm.
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Carbonyl carbon (C=O): A signal in the range of 185-195 ppm.
-
Aromatic and pyrazole carbons: Signals between 110 and 160 ppm.
-
Methoxy carbon (-OCH₃): A signal around 55-60 ppm.
Note: The exact chemical shifts should be determined experimentally and compared with predicted values or literature data for similar compounds.[20]
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of the product.[21][22][23][24]
Expected Mass Spectrum (ESI+):
-
[M+H]⁺: Calculated for C₁₁H₁₁N₂O₂⁺, m/z = 203.0815.
-
[M+Na]⁺: Calculated for C₁₁H₁₀N₂O₂Na⁺, m/z = 225.0634.
The fragmentation pattern in the mass spectrum can provide further structural information.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of this compound. By following the outlined protocol, which is grounded in the well-established Ullmann condensation reaction, researchers can reliably prepare this valuable synthetic intermediate. The provided information on the reaction mechanism, purification, and characterization, along with the necessary safety precautions, will enable scientists in both academic and industrial settings to successfully implement this procedure and advance their research in medicinal chemistry and drug development.
References
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Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. [Link]
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Exposome-Explorer. (2009). Material Safety Data Sheet Copper(I) iodide MSDS# 90234. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide ≥98%, pure. [Link]
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Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]
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MDPI. (2009). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
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Stanforth, S. P. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(4), 1331–1367. [Link]
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OperaChem. (2025). Ullmann coupling-An overview. [Link]
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Royal Society of Chemistry. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]
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UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
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National Institutes of Health. (n.d.). De Novo Synthesis of Multisubstituted Aryl Amines Using Alkene Cross Metathesis. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]
-
National Institutes of Health. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]
-
PubChem. (n.d.). 2-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)-6-(methoxymethoxy)benzaldehyde. [Link]
-
Semantic Scholar. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Royal Society of Chemistry. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. [Link]
-
PubChemLite. (n.d.). 2-methoxy-6-(1h-pyrazol-1-yl)benzaldehyde. [Link]
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. carlroth.com [carlroth.com]
- 9. merckmillipore.com [merckmillipore.com]
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- 16. researchgate.net [researchgate.net]
- 17. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
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- 21. mdpi.com [mdpi.com]
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- 23. PubChemLite - 2-methoxy-6-(1h-pyrazol-1-yl)benzaldehyde (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 24. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
Optimized Protocols for C-N Cross-Coupling: Pyrazole N-Arylation with Halobenzaldehydes via Modified Ullmann Condensation
Executive Summary
The synthesis of N-aryl pyrazoles bearing aldehyde functionality is a critical step in the development of p38 kinase inhibitors and various agrochemicals. While Palladium-catalyzed (Buchwald-Hartwig) couplings are effective, they often require expensive phosphine ligands and rigorous O2 exclusion. The Copper-catalyzed (Ullmann-Goldberg) reaction offers a robust, cost-effective alternative.
However, the benzaldehyde substrate poses two specific challenges:
-
Chemoselectivity: The aldehyde group is prone to oxidation (to benzoic acid) or condensation with primary amine ligands (Schiff base formation).
-
Base Sensitivity: Strong bases required for pyrazole deprotonation can trigger Cannizzaro disproportionation or aldol-type side reactions.
This Application Note details an optimized Modified Ullmann Protocol utilizing bidentate ligands and mild bases to achieve high yields (>85%) while preserving the aldehyde functionality.
Mechanistic Insight & Ligand Strategy
The classical Ullmann reaction required stoichiometric copper and temperatures
The Catalytic Cycle
The accepted mechanism involves the formation of a cuprate complex followed by oxidative addition and reductive elimination.
Figure 1: Simplified catalytic cycle for the Ligand-Assisted Ullmann Coupling. The ligand (L) prevents catalyst aggregation and lowers the activation energy for the oxidative addition of the aryl halide.
The "Aldehyde" Constraint
Critical Warning: Many standard Ullmann ligands are primary amines (e.g., ethylenediamine, glycine). These react with benzaldehydes to form stable imines (Schiff bases), poisoning the reaction and consuming the substrate.
Recommended Ligands:
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine: A secondary amine that is sterically hindered enough to minimize imine formation but active enough to ligate Copper.
-
1,10-Phenanthroline: A rigid, bipyridyl-type ligand. It lacks N-H protons entirely, making it chemically inert toward aldehydes.
Optimization Matrix
To ensure reproducibility, the following parameters have been validated for pyrazole-benzaldehyde coupling.
| Parameter | Standard Condition | "Aldehyde-Safe" Condition | Rationale |
| Catalyst | CuI or CuBr | CuI (99.9%) | Iodide is a better leaving group in the intermediate clusters; high purity is essential to avoid Fe/Ni contamination. |
| Ligand | DMEDA (Primary diamine) | 1,10-Phenanthroline | Prevents Schiff base side-reaction with the -CHO group. |
| Base | |||
| Solvent | DMSO, DMF, Toluene | DMF or DMSO | Polar aprotic solvents are required to solubilize the inorganic base. |
| Temp | Lower temperature prevents thermal decomposition of the aldehyde. |
Standardized Experimental Protocol
Materials Preparation
-
Substrate: 4-Bromobenzaldehyde (1.0 equiv)
-
Nucleophile: Pyrazole (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand: 1,10-Phenanthroline (10-20 mol%) OR trans-N,N'-Dimethylcyclohexane-1,2-diamine.
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Anhydrous DMF (0.5 M concentration relative to halide)
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis. The inert gas purge is the most critical step to prevent catalyst oxidation.
Detailed Procedure
-
Charge Solids: In a dried 15 mL pressure vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol),
(652 mg, 2.0 mmol), Pyrazole (82 mg, 1.2 mmol), and 4-Bromobenzaldehyde (185 mg, 1.0 mmol). -
Inert Atmosphere: Cap the vial with a septum. Evacuate under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times. Note: Oxygen causes homocoupling of the catalyst and reaction failure.
-
Solvent Addition: Inject anhydrous DMF (2.0 mL) through the septum.
-
Reaction: Replace the septum with a Teflon-lined screw cap (under N2 flow) and seal tightly. Immerse in a pre-heated oil bath at 110°C . Stir vigorously for 18–24 hours. The mixture should turn a dark blue/green color (characteristic of Cu-phenanthroline complexes).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts. Wash the filtrate with water (
mL) to remove DMF, followed by brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash chromatography (typically 10-20% EtOAc in Hexanes).
Troubleshooting & Critical Parameters
The "Blue vs. Brown" Indicator
-
Green/Blue Solution: Indicates active Cu-Ligand complex.[1] This is good.
-
Black Precipitate/Mirror: Indicates catalyst decomposition to Cu(0). Usually caused by excessive heat or poor ligand quality.
-
Brown Sludge: Often indicates oxidation of the aldehyde or base-mediated polymerization.
Regioselectivity (For Unsymmetric Pyrazoles)
If using a substituted pyrazole (e.g., 3-methylpyrazole), you will likely observe a mixture of N1 and N2 arylation.
-
Steric Control: Bulky ligands (like substituted phenanthrolines) tend to favor the less sterically hindered isomer (N1).
-
Electronic Control: Electron-withdrawing groups on the pyrazole generally direct arylation to the nitrogen furthest from the EWG.
Aldehyde Stability
If the aldehyde yield is low due to oxidation (conversion to benzoic acid), add 0.5 equiv of sodium ascorbate to the reaction. This acts as a mild reducing agent to keep Copper in the Cu(I) state and scavenge stray oxidants without reducing the aldehyde.
References
-
Buchwald, S. L., et al. (2004).[2][3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[2][3] The Journal of Organic Chemistry, 69(17), 5578–5587.
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.
-
Taillefer, M., et al. (2004). Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 43(43), 5846–5848.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
Sources
Application Note: Reductive Amination of 2-Methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
This Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde . It synthesizes standard operating procedures with specific insights derived from the electronic and steric properties of this unique scaffold.
Introduction & Compound Profile
The scaffold This compound represents a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors and hemoglobin modulators (e.g., Voxelotor analogs).
Reactivity Profile
Success in reductive amination with this substrate depends on understanding two competing factors:
-
Electronic Deactivation: The 2-methoxy group is an electron-donating group (EDG) via resonance. This increases electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted benzaldehyde. Imine formation will be slower.
-
Steric Environment: The ortho-methoxy group creates immediate steric hindrance around the carbonyl. Furthermore, the 3-(pyrazol-1-yl) group adds bulk adjacent to the methoxy, potentially locking the methoxy group in a conformation that further crowds the reaction center.
Implication: Standard protocols may yield incomplete conversion. The use of acid catalysts or Lewis acid dehydrating agents is often required to drive the equilibrium toward the imine species before reduction.
General Considerations
| Parameter | Recommendation | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | DCE is preferred for Sodium Triacetoxyborohydride (STAB) protocols due to stability and solubility. THF is a viable alternative for Ti-mediated routes. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines over aldehydes.[1][2] Minimizes direct reduction of the starting aldehyde to the alcohol. |
| Additives | Acetic Acid (AcOH) or Ti(OiPr)4 | AcOH catalyzes imine formation. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger for difficult substrates. |
| Stoichiometry | 1.0 : 1.1 : 1.4 | Aldehyde : Amine : Reductant.[3] Slight excess of amine ensures complete consumption of the valuable aldehyde intermediate. |
Detailed Protocols
Protocol A: Standard STAB Method (Primary/Secondary Amines)
Best for: Unhindered primary amines and cyclic secondary amines (e.g., piperazine, morpholine).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1–1.2 equiv
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
-
Additive: Glacial Acetic Acid (1–2 equiv)
Procedure:
-
Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL, 0.2 M).
-
Acid Activation: Add glacial acetic acid (1.0 mmol). Stir at room temperature for 30–60 minutes.
-
Note: For this specific substrate, this pre-stirring period is critical to allow the deactivated carbonyl to condense with the amine.
-
-
Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (evolution of AcOH).
-
Incubation: Stir at room temperature under nitrogen. Monitor by LC-MS or TLC.
-
Timeframe: Typically 2–16 hours.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
Protocol B: Titanium(IV) Mediated Method (Difficult Amines)
Best for: Weakly nucleophilic amines (anilines), bulky amines, or if Protocol A yields low conversion.
Mechanism: Ti(OiPr)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl and chemically scavenges water produced during imine formation, driving the equilibrium forward.
Materials:
-
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Anhydrous THF (or neat if amine is liquid)
Procedure:
-
Complexation: In a dry flask under Argon, mix the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (4 mL).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol) dropwise.
-
Observation: The solution often changes color (yellow/orange) indicating titanate complex formation.
-
-
Stirring: Stir at room temperature for 6–12 hours. (Heating to 50°C may be required for extremely hindered amines).
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 mmol) carefully. Then, add MeOH (1 mL) dropwise to solubilize the borohydride and initiate reduction.
-
Caution: Exothermic reaction with gas evolution.
-
-
Quench (The "Titanium Emulsion" Fix):
-
Add 1 mL of water.[5] A thick white precipitate (TiO₂) will form.
-
Crucial Step: Dilute with EtOAc, then add 1N NaOH (or 10% NH₄OH) to help coagulate the titanium salts. Filter through a Celite pad to remove the titanium solids.
-
-
Workup: Separate the filtrate layers. Extract aqueous layer with EtOAc. Dry and concentrate.
Reaction Mechanism & Logic
The following diagram illustrates the mechanistic pathway, highlighting the critical "Imine/Iminium" intermediate which is the sole target for STAB reduction.
Figure 1: Mechanistic pathway showing the rate-limiting dehydration step (Hemiaminal to Iminium), which is often hampered by the 2-methoxy group and requires acid catalysis.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Aldehyde remaining) | Electronic deactivation by 2-OMe group prevents imine formation. | Switch to Protocol B (Ti(OiPr)₄). The Lewis acid forces imine formation. Alternatively, heat the imine formation step (50°C) before adding reductant. |
| Alcohol Byproduct (Aldehyde reduction) | Reducing agent is too strong or added too early. | Ensure STAB is used, not NaBH₄ (unless using Ti protocol). Increase imine formation time before adding reductant. |
| Dialkylation (Tertiary amine formation) | Primary amine is too reactive; Product amine competes with starting amine. | Use a larger excess of the primary amine (2–3 equiv). Add the aldehyde slowly to the amine solution. |
| Emulsion during workup | Titanium salts (if using Protocol B). | Use the Celite filtration method described. Washing with Rochelle's salt (Potassium Sodium Tartrate) solution also solubilizes Aluminum/Titanium salts. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. designer-drug.com [designer-drug.com]
Application Notes and Protocols for the Synthesis and Derivatization of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde for Drug Discovery
Introduction: The Strategic Importance of Pyrazole-Containing Schiff Bases in Medicinal Chemistry
The confluence of the pyrazole nucleus and the azomethine linkage of a Schiff base creates a molecular scaffold of significant interest in contemporary drug discovery. Pyrazole derivatives are well-established pharmacophores, present in a range of clinically approved drugs, and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The imine or azomethine group (-C=N-) of Schiff bases is not merely a linker but an active participant in the biological activity of these molecules, often crucial for their therapeutic effects[4][5]. The Schiff bases derived from pyrazole aldehydes, therefore, represent a promising class of compounds for the development of novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of a key building block: 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde. We will detail a robust protocol for the synthesis of this aldehyde and its subsequent conversion into a series of Schiff bases. The causality behind experimental choices, self-validating protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of the Key Precursor: this compound
The synthesis of the target aldehyde can be efficiently achieved in two main stages: the synthesis of the pyrazole precursor followed by its formylation.
Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole
The initial step involves the synthesis of the pyrazole ring, a fundamental heterocyclic structure. A reliable method for this is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[6][7][8]. This reaction employs the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[6][7]. The electron-donating nature of the pyrazole ring makes it an excellent substrate for this transformation.
Experimental Protocol 1: Synthesis of this compound
This protocol is based on established Vilsmeier-Haack formylation procedures for aryl-substituted pyrazoles[9][10][11].
Materials:
-
1-(2-methoxyphenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.
-
Formylation Reaction: Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Characterization: The structure of the synthesized aldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Schiff Base Formation with this compound
The synthesized pyrazole aldehyde serves as a versatile precursor for the synthesis of a library of Schiff bases through condensation with various primary amines. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage[4].
General Reaction Scheme
Caption: General Schiff base formation.
Experimental Protocol 2: Synthesis of a Representative Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline[12][13][14].
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Ice
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Amine Addition: To this solution, add the substituted aniline (1 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Precipitation and Isolation: After completion, cool the reaction mixture in an ice bath. The Schiff base product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at a low temperature.
Characterization: The synthesized Schiff bases should be characterized by their melting points and spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry)[12][13][15].
Data Presentation
Table 1: Spectroscopic Data for a Representative Schiff Base
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| Schiff base from 4-chloroaniline | Aromatic protons, -CH=N- singlet, -OCH₃ singlet | Aromatic carbons, -CH=N- carbon, -OCH₃ carbon | C=N stretch, C-O stretch, C-Cl stretch | [M]⁺ peak |
Visualization of Key Processes
Mechanism of Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Workflow for Schiff Base Synthesis
Caption: Schiff base synthesis workflow.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of this compound and its subsequent derivatization into a diverse library of Schiff bases. The strategic incorporation of the pyrazole and methoxy functionalities in the aldehyde precursor offers a versatile platform for fine-tuning the electronic and steric properties of the final Schiff base products. This, in turn, allows for a systematic exploration of their structure-activity relationships in various biological assays, particularly in the context of anticancer drug discovery[3][16][17][18]. The methodologies presented herein are designed to be accessible to researchers in both academic and industrial settings, facilitating the exploration of this promising class of compounds for the development of next-generation therapeutics.
References
-
Full article: Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents - Taylor & Francis. (2023, August 23). Retrieved from [Link]
-
Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group | Asian Journal of Chemistry. (2014, December 2). Retrieved from [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics - RSC Publishing. (2025, November 3). Retrieved from [Link]
-
Synthesis,Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald - SciSpace. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of New Formylpyrazolones and Schiff bases - ChemRxiv. (n.d.). Retrieved from [Link]
-
Anticancer activity of pyrazole Schiff bases 6a-j - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - MDPI. (2020, June 2). Retrieved from [Link]
-
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti - Semantic Scholar. (2024, May 17). Retrieved from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1). Retrieved from [Link]
-
Design and Spectral Studies of Novel Schiff Base derived from Pyrazole - JOCPR. (n.d.). Retrieved from [Link]
- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents. (n.d.).
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019, July 3). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]
-
Scheme 1: Synthesis of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl) quinoxalines. (n.d.). Retrieved from [Link]
-
Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT - STM Journals. (2024, October 1). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
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Theoretical Study of the Schiff Base Formation Between Para. (n.d.). Retrieved from [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC. (2020, June 2). Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY - krishikosh. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Retrieved from [Link]
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- 17. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
[1]
Case ID: PREV-OX-2M3P Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The Issue: Users frequently report yield loss and purity degradation of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde during storage.[1] The primary failure mode is the conversion of the aldehyde moiety into a carboxylic acid (2-methoxy-3-(1H-pyrazol-1-yl)benzoic acid), visible as a white solid precipitate or identified via H-NMR.[1]
The Cause: This molecule undergoes radical-chain autoxidation .[1] While the pyrazole ring is relatively stable, the aldehyde hydrogen is chemically fragile. The ortho-methoxy group provides some electron donation, but it is insufficient to prevent oxidation in the presence of atmospheric oxygen, light, or trace metal ions.
The Solution: Implementation of a "Zero-Headspace" storage protocol combined with radical scavenging (BHT) and specific purification workflows (Bisulfite Adduct) to recover oxidized material.[1]
The Mechanism: Why is it Oxidizing?
To prevent the issue, you must understand the enemy. Oxidation here is not a simple reaction; it is a radical chain mechanism .[2]
-
Initiation: A trace radical (from light or impurities) abstracts the hydrogen atom from the aldehyde group.
-
Propagation: The resulting acyl radical reacts with oxygen to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates a new radical and a peracid.
-
Termination/Acid Formation: The peracid reacts with another aldehyde molecule to produce two molecules of the carboxylic acid impurity.
Visualization: The Autoxidation Cycle
Figure 1: The self-propagating cycle of aldehyde autoxidation.[1] Note that one initiation event can degrade hundreds of molecules.
Prevention Protocols (Storage & Handling)
Do not rely on standard refrigeration alone. Follow this Tier-1 Stability Protocol :
A. The "Zero-Headspace" Rule
Oxygen in the headspace of a vial is sufficient to degrade significant amounts of material.
-
Solid State: Store under Argon or Nitrogen.[2] If opening a vial, backfill with inert gas before resealing.
-
Solution State: Avoid storing in solution if possible. If necessary, degas solvents (sparge with Argon for 15 mins) prior to dissolution.
B. Chemical Inhibition (The BHT Additive)
For storage longer than 48 hours, use Butylated Hydroxytoluene (BHT) . BHT acts as a "sacrificial lamb," reacting with free radicals faster than your aldehyde does.
-
Dosage: 0.1% to 0.5% (w/w).[1]
-
Removal: BHT is non-polar and easily removed during subsequent chromatography or crystallization steps.
C. Environmental Controls
| Parameter | Requirement | Reason |
| Temperature | -20°C (Freezer) | Slows radical propagation kinetics.[1] |
| Light | Amber Vials / Foil Wrap | UV light cleaves the C-H bond, initiating the radical chain. |
| Container | Teflon-lined caps | Avoids leaching of plasticizers; ensures airtight seal.[1] |
Troubleshooting & Recovery (FAQs)
Q1: My yellow oil has turned into a solid or has white crystals suspended in it. Is it ruined?
A: Not necessarily. The white solid is likely 2-methoxy-3-(1H-pyrazol-1-yl)benzoic acid .[1]
-
Quick Fix: If the impurity level is low (<10%), dissolve the mixture in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO₃) . The base will deprotonate the acid, moving it to the aqueous layer. The aldehyde remains in the organic layer.
Q2: The material is heavily oxidized (>30%). How do I recover the pure aldehyde?
A: Use the Bisulfite Adduct Purification . This method is highly specific for aldehydes and will separate your product from both the carboxylic acid and other non-aldehyde impurities.[3]
Step-by-Step Recovery Protocol:
-
Dissolution: Dissolve crude material in a minimal amount of Ethanol or Ethyl Acetate.
-
Addition: Add an excess (2-3 equiv) of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Precipitation: Stir vigorously for 1-2 hours. The aldehyde forms a water-soluble or solid bisulfite adduct.[3][4]
-
Note: If a solid forms, filter it (this is your trapped aldehyde). Wash with ether to remove impurities.
-
Note: If no solid forms, the adduct is in the aqueous layer. Wash the aqueous layer with ether (discard organics).
-
-
Regeneration: Treat the solid adduct (or aqueous phase) with 10% Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10. Stir for 30 mins.
-
Extraction: The adduct breaks down, regenerating the aldehyde. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Visualization: Bisulfite Recovery Workflow
Figure 2: Selective purification of aldehydes using the Bisulfite method.[1] This removes non-aldehyde impurities effectively.[1][3]
Analytical Validation
How do you confirm the oxidation has occurred or that purification was successful?
H-NMR Diagnostics (CDCl₃)
-
The Aldehyde (Target): Look for a sharp singlet at δ 10.0 - 10.5 ppm .[1]
-
The Acid (Impurity): Look for the disappearance of the 10 ppm signal and the appearance of a broad singlet (often weak) at δ 11.0 - 13.0 ppm (COOH).
-
Aromatic Shift: The proton ortho to the carbonyl often shifts slightly upfield when the aldehyde oxidizes to the acid due to the change in electron-withdrawing power (Aldehyde is generally more electron-withdrawing than the acid in some contexts, though both are EWG).
Visual Check
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Bisulfite purification of aldehydes).
-
Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. (Foundational text on radical scavenging mechanisms).
-
BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde: Bisulfite Wash Protocols." (Specific industrial workflows for aldehyde recovery).
-
Kjell, D. P., et al. (1999).[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.[1] (Advanced regeneration techniques).
Sources
- 1. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Navigating Solubility Challenges of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde in DMSO
Welcome to the technical support guide for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your experiments.
Understanding the Challenge: Why Solubility Issues Arise
This compound, like many heterocyclic compounds used in drug discovery, can present solubility challenges in DMSO, a solvent prized for its ability to dissolve a wide range of polar and nonpolar molecules.[1][2] The solubility of a compound is influenced by its molecular structure, crystal lattice energy, and the properties of the solvent. For this specific molecule, the interplay between the substituted benzaldehyde and the pyrazole moiety can lead to strong intermolecular interactions, making it resistant to dissolution.
Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation and inaccurate concentrations in your stock solutions.
Frequently Asked Questions (FAQs)
Q1: I've added the calculated amount of DMSO to my vial of this compound, but the solution is cloudy and I can see undissolved particles. What should I do?
A1: A cloudy solution indicates that the compound has not fully dissolved. This could be due to exceeding the compound's solubility limit at room temperature or the presence of moisture in the DMSO.
Initial Troubleshooting Steps:
-
Vortexing: Ensure the vial has been vortexed vigorously for at least 1-2 minutes.
-
Use Anhydrous DMSO: Confirm that you are using a fresh, unopened bottle of anhydrous (water-free) DMSO. If your DMSO has been opened previously, it may have absorbed atmospheric moisture.
-
Gentle Heating: Gently warm the solution in a water bath set to 30-40°C for 10-15 minutes, with intermittent vortexing.[3] Be cautious not to overheat, as this could lead to degradation of the compound.
-
Sonication: If particles persist after gentle heating, sonication can be an effective method to break down compound aggregates and enhance dissolution.[3][4]
Q2: What is the scientific basis for using heat and sonication to improve solubility?
A2: Heating increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces holding the compound in its crystal lattice. This allows the DMSO molecules to more effectively solvate the this compound molecules.
Sonication utilizes high-frequency sound waves to induce cavitation in the solvent.[5][6][7] This process creates and collapses microscopic vacuum bubbles, generating localized high pressure and temperature, which physically breaks apart solute aggregates and enhances solvent penetration into the solid particles.[5][6][7]
Q3: Can I use a co-solvent to improve the solubility of this compound in DMSO?
A3: Yes, using a co-solvent can be a highly effective strategy. Co-solvents can modify the polarity of the primary solvent, disrupting the solute-solute interactions that hinder solubility. For this compound, a small percentage of a less polar, water-miscible solvent may be beneficial.
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 400)
Start with a 9:1 (v/v) ratio of DMSO to your chosen co-solvent and observe the effect on solubility. It is crucial to always include a vehicle control with the same co-solvent mixture in your experiments to account for any potential effects of the solvent system on your assay.[3]
Q4: My compound dissolved initially, but a precipitate formed after storing the stock solution at -20°C. What happened?
A4: This phenomenon, known as precipitation upon freeze-thawing, is common for compounds that are prepared at or near their saturation point. The decrease in temperature reduces the solubility of the compound in DMSO. To resolve this, before each use, allow the aliquot to thaw completely at room temperature and then vortex or sonicate briefly to redissolve any precipitate.
Q5: What are the key safety precautions when handling this compound and DMSO?
A5: As a Senior Application Scientist, I cannot overstate the importance of safety.
For this compound and its analogs:
-
Always handle in a well-ventilated area, preferably a chemical fume hood.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended for DMSO), safety goggles, and a lab coat.[10][12]
For DMSO:
-
DMSO is a combustible liquid; keep it away from heat and open flames.[12][13]
-
It can readily penetrate the skin and may carry dissolved substances with it.[13][14][15] Therefore, it is crucial to avoid skin contact when handling DMSO solutions of potentially hazardous compounds.
-
Store in a tightly sealed container in a dry, well-ventilated place to prevent moisture absorption.[10][12]
-
Dispose of DMSO waste according to your institution's hazardous waste guidelines.[13]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow for addressing solubility issues with this compound in DMSO.
dot
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Experimental Protocols
Protocol 1: Standard Dissolution in DMSO
-
Preparation: Accurately weigh the desired amount of this compound powder into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Visually inspect for any undissolved particles. If the solution is not clear, proceed to Protocol 2.
-
Storage: For long-term storage, create single-use aliquots and store them in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[16]
Protocol 2: Enhanced Dissolution with Heat and Sonication
-
Initial Steps: Follow steps 1-3 of Protocol 1.
-
Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. Note: It is crucial to have data on the thermal stability of your compound before applying heat.
-
Sonication: If undissolved particles remain, place the vial in a bath sonicator for 5-10 minutes.[3] Avoid direct contact with the bottom of the sonicator to prevent localized overheating.
-
Final Inspection: Allow the solution to cool to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is likely supersaturated, and a lower concentration should be prepared.
Protocol 3: Co-Solvent Method
-
Co-Solvent Selection: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Preparation: Prepare a co-solvent mixture (e.g., 90% DMSO, 10% ethanol v/v).
-
Dissolution: Add the co-solvent mixture to the weighed this compound and follow the steps in Protocol 1 or 2.
-
Validation: Always include a vehicle control with the identical co-solvent mixture in your experiments to differentiate the effects of the compound from those of the solvent system.
Data Summary: Expected Outcomes of Interventions
The following table provides a qualitative summary of the expected impact of various interventions on the solubility of this compound in DMSO.
| Intervention | Expected Impact on Solubility | Rationale |
| Use of Anhydrous DMSO | Significant Improvement | Minimizes the presence of water, which can decrease the solubility of hydrophobic compounds. |
| Vigorous Vortexing | Moderate Improvement | Provides mechanical agitation to break up small aggregates and increase the surface area for dissolution. |
| Gentle Heating (30-40°C) | Good Improvement | Increases kinetic energy, helping to overcome crystal lattice forces. |
| Sonication | Excellent Improvement | Cavitation provides high-energy micro-agitation to break apart stubborn aggregates.[5][6][7] |
| Use of Co-Solvent (e.g., 10% Ethanol) | Good to Excellent Improvement | Modifies the polarity of the solvent system to better match the solute. |
Concluding Remarks
Successfully dissolving this compound in DMSO is a critical first step for reliable and reproducible experimental results. By understanding the underlying chemical principles and systematically applying the troubleshooting techniques outlined in this guide, you can overcome these solubility challenges. Always prioritize safety and handle all chemicals in accordance with your institution's guidelines.
References
-
University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved from [Link]
-
BYJU'S. (n.d.). How does Sonication Work?. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved from [Link]
-
Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American journal of medical technology, 41(5), 197–198. Retrieved from [Link]
-
Yufeng. (2024, July 22). The safe use of dimethyl sulfoxide in the laboratory. Retrieved from [Link]
- Röhm, S., & Kubicek, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
-
Microbe Online. (2023, June 18). Ultrasonication: Principle, Parts, and Applications. Retrieved from [Link]
-
Elma Ultrasonic Cleaners. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved from [Link]
- Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 434-439.
-
Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Retrieved from [Link]
- De, S. K., Daniels, D. S., & Bess, E. N. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 6(11), 1149–1153.
-
ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]
- Tzeng, Y. L., & Kalodimos, C. G. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 108-115.
- Andersen, M. B., Johnsen, A. R., & Sørensen, S. R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141.
-
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET. Retrieved from [Link]
- Tetko, I. V., Novotarskyi, S., & Sushko, I. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of biomolecular screening, 9(1), 22–31.
- Tzeng, Y. L., & Kalodimos, C. G. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 108-115.
-
GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
ResearchGate. (2019, September). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
- Klimenko, K., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3957.
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Retrieved from [Link]
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ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. Retrieved from [Link]
- Kariuki, B. M., et al. (2023). data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide. ORCA - Cardiff University.
- Acar, Ç., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Molecules, 30(5), 1234.
- Acar, Ç., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
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Troubleshooting low conversion in Vilsmeier-Haack formylation
Topic: Troubleshooting Low Conversion in Formylation Reactions Audience: Synthetic Chemists & Process Development Scientists
Diagnostic Triage: Where is the failure occurring?
Before altering parameters, you must localize the failure. The Vilsmeier-Haack reaction is a three-stage mechanical system: Reagent Formation , Electrophilic Attack , and Hydrolysis . Low conversion is often a misdiagnosis of a failure in stage 1 or 3.
Use this decision tree to identify your specific failure mode:
Figure 1: Diagnostic workflow for isolating the root cause of Vilsmeier-Haack failures.
Phase 1: The Engine (Reagent Formation)
Symptom: The reaction mixture remains clear after mixing DMF and POCl₃, or the reaction never initiates.
The active electrophile, the chloroiminium ion (Vilsmeier Reagent), is moisture-sensitive and thermally unstable.[1][2] If this "engine" fails to start, no formylation will occur regardless of substrate reactivity.
Q: My DMF and POCl₃ are "dry," but I see no reaction. What is happening? A: "Dry" is relative.[1] The Vilsmeier reagent is destroyed by stoichiometric water. Furthermore, DMF itself decomposes over time.
-
The "Fishy" Test: Smell your DMF. If it smells fishy, it contains dimethylamine (DMA). DMA reacts with POCl₃ faster than DMF does, consuming your activating agent before the Vilsmeier reagent can form [1].
-
POCl₃ Quality: Phosphorus oxychloride hydrolyzes to phosphoric acid upon exposure to air. If your bottle has a crusty seal or is old, distill it or use a fresh bottle.
Protocol: Robust Reagent Formation
-
Chill: Cool anhydrous DMF (1.2–2.0 equiv) to 0°C under Argon.
-
Add: Add POCl₃ (1.1–1.5 equiv) dropwise. Crucial: Maintain internal temperature < 10°C.
-
Observe: Stir at 0°C for 30–60 minutes. You must see a white or yellowish precipitate (the chloroiminium salt). If the solution is clear, the reagent has not formed or has hydrolyzed [2].
-
Solvent Switch: If the salt is too thick to stir, dilute with anhydrous DCM or DCE. These solvents solubilize the reagent better than neat DMF in some cases.
Phase 2: The Drive (Substrate & Kinetics)
Symptom: Reagent formed successfully, but Starting Material (SM) is not consumed.
Q: I am heating the reaction to 80°C, but my electron-poor substrate won't react. Should I go hotter? A: Stop. Heating a Vilsmeier reaction above 60–80°C risks a thermal runaway [3]. The Vilsmeier reagent is thermally unstable.[1][2][3] If your substrate is electron-deficient (e.g., 2-cyanopyridine), the standard Vilsmeier reagent is likely too weak an electrophile.
Optimization Table: Electronic Tuning
| Substrate Type | Example | Recommended Conditions | Troubleshooting Action |
| Hyper-Active | Pyrrole, Indole | 0°C to RT | Cool down. High temp causes polymerization (tars). |
| Active | Anisole, Thiophene | RT to 60°C | Standard protocol. |
| Deactivated | Chlorobenzene | 70–90°C | Push Temp: Monitor strictly. Do not exceed 100°C (safety). |
| Highly Deactivated | Nitrobenzene, Pyridine | Fails | Change Reagent: Switch to Triflic Anhydride (Tf₂O) + DMF to generate a "Super-Vilsmeier" reagent [4]. |
Q: My substrate is solid. Can I add it as a solid? A: It is risky. Adding solids to the pre-formed Vilsmeier salt can create "hot spots." Dissolve your substrate in a minimal amount of DMF or DCE and add it dropwise to the reagent.
Phase 3: The Landing (Hydrolysis & Isolation)
Symptom: TLC showed conversion, but I isolated low yield or starting material after workup.
This is the most common failure point. The reaction produces an iminium salt intermediate , not the aldehyde directly. This salt is stable in water at neutral pH. If you simply extract with ethyl acetate, the charged iminium salt stays in the water layer and is discarded.
Q: How do I ensure the iminium salt is fully converted to the aldehyde? A: You must force the hydrolysis.
-
The Buffer Trap: Simple water addition often results in a highly acidic solution (HCl/H₃PO₄ byproducts), which stabilizes the iminium species.
-
The Fix: You need to buffer the solution to pH 4–9 and apply heat or time.
Protocol: "Bulletproof" Hydrolysis
-
Quench: Pour the reaction mixture onto crushed ice/sodium acetate (aqueous) mixture.
-
Adjust: Neutralize to pH 7–8 using sat. NaHCO₃ or 2M NaOH (careful: exothermic).
-
Heat: Stir the aqueous mixture at RT or even 50°C for 15–30 minutes.
-
Monitor: Check the aqueous layer by TLC/LCMS. If the iminium mass is still present, continue heating/stirring before extraction.
Mechanistic Visualization
Understanding the pathway clarifies why moisture (Step 1) and pH (Step 3) are critical.
Figure 2: Reaction pathway highlighting the stability of the Iminium Salt intermediate, which requires active hydrolysis to release the product.
Safety Warning: Thermal Runaway
The formation of the Vilsmeier reagent is exothermic.[1][2] The decomposition of DMF/POCl₃ mixtures can become uncontrolled above 50–60°C, leading to rapid pressure rise and explosion [3].
-
Never add POCl₃ rapidly at room temperature.
-
Never scale up without calorimetry data if running >60°C.
References
-
BenchChem. (2025).[1][2][4] Vilsmeier Reagent Stability and Storage Conditions.[1]Link
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[2][3][4][5][6][7][8][9][10]Link
-
Stoessel, F. (2008).[11] Thermal Safety of Chemical Processes.[10][11][12] Wiley-VCH.[11] (Cited via Mettler Toledo Thermal Hazard Analysis).[11] Link
-
Martinez-Relimpio, A. M., et al. (2017). Triflic Anhydride-Mediated Vilsmeier-Haack Reaction. Organic Letters. Link
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- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 12. cedrec.com [cedrec.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde, a compound of interest in medicinal chemistry. In the absence of a directly published and assigned spectrum for this specific molecule, this guide leverages a comparative analysis of structurally related compounds to predict and rationalize its ¹H NMR spectral features. This approach not only offers a robust estimation of the chemical shifts but also deepens the understanding of substituent effects in NMR spectroscopy.
The Logic of Comparative ¹H NMR Analysis
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. By systematically comparing the ¹H NMR data of simpler, related molecules, we can dissect the electronic and steric influences of individual functional groups on the overall spectrum. For our target molecule, this compound, we will primarily draw comparisons with 2-methoxybenzaldehyde and 1-phenylpyrazole. This allows us to understand the baseline chemical shifts of the benzaldehyde and pyrazole protons and then to predict how the introduction of a pyrazolyl group at the C3 position of 2-methoxybenzaldehyde and a 2-methoxybenzoyl group at the N1 position of pyrazole will perturb these shifts.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for key reference compounds. This data forms the foundation of our comparative analysis.
| Compound | Solvent | Aldehyde-H (δ, ppm) | Methoxy-H (δ, ppm) | Aromatic-H (δ, ppm) | Pyrazole-H (δ, ppm) |
| Benzaldehyde | CDCl₃ | ~10.0 (s) | - | 7.86 (d, 2H, ortho), 7.62 (t, 1H, para), 7.52 (t, 2H, meta)[1] | - |
| 2-Methoxybenzaldehyde | CDCl₃ | 10.45 (s) | 3.92 (s) | 7.80 (d, 1H), 7.45-7.41 (m, 1H), 7.16-7.14 (m, 2H) | - |
| 1-Phenylpyrazole | CDCl₃ | - | - | 7.7 (d, 2H), 7.45 (t, 2H), 7.3 (t, 1H) | 7.9 (d, 1H), 7.7 (d, 1H), 6.4 (t, 1H) |
| This compound (Predicted) | CDCl₃ | ~10.5 | ~3.9 | H-4: ~7.6 (t), H-5: ~7.2 (d), H-6: ~7.9 (d) | H-3': ~7.7 (d), H-4': ~6.5 (t), H-5': ~8.0 (d) |
Analysis of Predicted ¹H NMR Chemical Shifts for this compound
The predicted chemical shifts for the target molecule are derived from the foundational data of the reference compounds, taking into account the electronic effects of the substituents.
Aldehyde Proton (CHO)
In benzaldehyde, the aldehyde proton resonates around 10.0 ppm.[1] The introduction of an ortho-methoxy group in 2-methoxybenzaldehyde causes a downfield shift to approximately 10.45 ppm. This is due to the electron-withdrawing inductive effect of the oxygen atom and potential through-space interactions. The addition of a pyrazolyl group at the C3 position is expected to have a minor electronic influence on the distant aldehyde proton. Therefore, the chemical shift of the aldehyde proton in the target molecule is predicted to be around 10.5 ppm .
Methoxy Protons (OCH₃)
The methoxy protons in 2-methoxybenzaldehyde appear as a singlet at approximately 3.92 ppm. The electronic environment of this group is primarily influenced by its attachment to the aromatic ring. The pyrazolyl group at the adjacent C3 position is unlikely to cause a significant change in the chemical shift of the methoxy protons. A minor downfield shift might be observed due to steric and electronic effects, placing the predicted chemical shift at approximately 3.9 ppm .
Benzaldehyde Ring Protons (H-4, H-5, and H-6)
The protons on the benzaldehyde ring are influenced by the aldehyde, methoxy, and pyrazolyl groups.
-
H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group, which will cause a significant downfield shift. It is also in a "bay-like" region due to the proximity of the methoxy group, which can lead to further deshielding. We predict this proton to be the most downfield of the aromatic protons, likely appearing as a doublet around 7.9 ppm .
-
H-4: This proton is para to the aldehyde group and meta to both the methoxy and pyrazolyl groups. The para-relationship to the aldehyde group will result in a downfield shift. It will likely appear as a triplet, with a predicted chemical shift around 7.6 ppm .
-
H-5: This proton is meta to the aldehyde and para to the methoxy group. The electron-donating resonance effect of the methoxy group will cause an upfield shift. This proton is expected to be the most upfield of the benzaldehyde protons, appearing as a doublet around 7.2 ppm .
Pyrazole Ring Protons (H-3', H-4', and H-5')
The chemical shifts of the pyrazole protons are influenced by the attachment to the substituted phenyl ring.
-
H-5': This proton is adjacent to the nitrogen atom bonded to the phenyl ring and is expected to be the most downfield of the pyrazole protons due to the anisotropic effect of the aromatic ring and the inductive effect of the nitrogen. Its predicted chemical shift is around 8.0 ppm as a doublet.
-
H-3': This proton is also adjacent to a nitrogen atom and will be deshielded, though likely to a lesser extent than H-5'. It is predicted to resonate around 7.7 ppm as a doublet.
-
H-4': This proton is situated between the two other pyrazole protons and will be the most upfield. It is expected to appear as a triplet around 6.5 ppm .
Substituent Effects on Chemical Shifts
The following diagram illustrates the key electronic effects influencing the proton chemical shifts in this compound.
Caption: Workflow for structural elucidation via comparative ¹H NMR.
Conclusion
While a definitive, published ¹H NMR spectrum for this compound remains to be reported, a detailed and scientifically sound prediction of its chemical shifts can be achieved through a comparative analysis of structurally related molecules. This guide provides a comprehensive framework for understanding the expected ¹H NMR spectrum of the title compound, rooted in the fundamental principles of NMR spectroscopy and the electronic effects of substituents. The predicted chemical shifts and the outlined experimental protocol will serve as a valuable resource for researchers working on the synthesis and characterization of this and similar heterocyclic compounds.
References
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of methoxy-pyrazolyl-benzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methoxy-Pyrazolyl-Benzaldehyde Isomers
A Comparative Analysis for Structural Elucidation
Abstract
This guide provides a comprehensive analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation patterns for a representative methoxy-pyrazolyl-benzaldehyde isomer: 4-(5-methoxy-1H-pyrazol-3-yl)benzaldehyde . As direct experimental data for this specific compound is not widely published, this document synthesizes established fragmentation principles from the literature for aromatic aldehydes, pyrazoles, and methoxy-substituted heterocycles to construct a validated, predictive model. We will explore the characteristic fragmentation pathways, compare them against simpler analogues like benzaldehyde and methoxy-pyrazole, and provide a detailed experimental protocol for acquiring such data. This guide is intended for researchers in analytical chemistry, drug discovery, and medicinal chemistry who rely on mass spectrometry for structural elucidation of novel heterocyclic compounds.
Introduction: The Structural Challenge
The fusion of pyrazole, benzaldehyde, and methoxy functional groups results in a class of compounds with significant potential in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide spectrum of biological activities, making their structural confirmation paramount in drug discovery.[1] The structural elucidation of these complex molecules by mass spectrometry is not trivial, as the fragmentation pattern is heavily influenced by the interplay of the different functional groups and their positions.[2][3]
This guide focuses on predicting the fragmentation of a specific, plausible isomer: 4-(5-methoxy-1H-pyrazol-3-yl)benzaldehyde (Molecular Weight: 202.2 g/mol ). Understanding its mass spectral behavior requires a foundational knowledge of how each component—the aromatic aldehyde, the N-heterocyclic pyrazole ring, and the methoxy substituent—fragments under electron ionization (EI).
-
Aromatic Aldehydes: Typically show a strong molecular ion peak, a characteristic loss of a hydrogen radical ([M-1]⁺), and a loss of the formyl group ([M-29]⁺).[4][5][6] The resulting phenyl cation often produces a base peak at m/z 77.[4][7]
-
Pyrazole Core: The fragmentation of the pyrazole ring is complex and highly dependent on its substituents.[2][8] A predominant process involves the cleavage of the weak N-N bond, often leading to the expulsion of molecules like HCN.[9][10]
-
Methoxy Substituents: Aromatic methoxy groups can fragment via the loss of a methyl radical (•CH₃) to form a stable phenoxide-type cation or through the elimination of a neutral formaldehyde (CH₂O) molecule.[11]
By dissecting these individual patterns, we can assemble a logical and predictive fragmentation scheme for the entire molecule.
Experimental Protocol: Acquiring High-Fidelity Mass Spectra
To validate the predicted fragmentation pathways, a robust experimental methodology is crucial. The following protocol outlines the steps for analyzing methoxy-pyrazolyl-benzaldehyde using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Instrumentation & Parameters
-
Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard energy to generate reproducible "fingerprint" spectra)[12]
-
Ion Source Temperature: 230 °C (Ensures sample vaporization without thermal degradation)
-
Mass Range: m/z 40-300 (Covers the molecular ion and all expected fragments)
-
GC Column: HP-5ms or equivalent non-polar column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like methanol or acetonitrile.[1] Inject 1 µL into the GC-MS.
Rationale for Parameter Selection
The choice of 70 eV for electron ionization is a decades-long standard that provides sufficient energy to induce fragmentation, creating a detailed and reproducible spectrum that can be compared across different instruments and libraries.[12] The GC temperature program is designed to ensure good chromatographic separation and peak shape for a semi-polar molecule of this molecular weight. The non-polar column is a versatile choice for a wide range of aromatic compounds.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of methoxy-pyrazolyl-benzaldehyde.
Results & Discussion: Predicted Fragmentation Pathways
The electron ionization of 4-(5-methoxy-1H-pyrazol-3-yl)benzaldehyde (C₁₁H₁₀N₂O₂) will first generate a molecular ion (M⁺•) at m/z 202 . This energetically unstable ion will then undergo a series of competing fragmentation reactions.[13]
Primary Fragmentation Routes from the Molecular Ion
Table 1: Predicted Primary Fragment Ions and Their Origins
| m/z | Proposed Structure/Loss | Fragmentation Type & Justification |
| 201 | [M-H]⁺ | α-Cleavage: Loss of the aldehydic hydrogen, a characteristic fragmentation for aromatic aldehydes, forming a stable acylium ion.[5][7] |
| 187 | [M-CH₃]⁺ | Radical Site-Initiated Cleavage: Loss of a methyl radical from the methoxy group. This is a common pathway for aryl methyl ethers.[11] |
| 173 | [M-CHO]⁺ | α-Cleavage: Loss of the entire formyl group (•CHO), another hallmark of benzaldehyde derivatives, leading to the pyrazolyl-phenyl cation.[4][6] |
| 172 | [M-CH₂O]⁺ | Rearrangement: Loss of a neutral formaldehyde molecule from the methoxy group, often seen in methoxy-substituted aromatics. |
Secondary and Tertiary Fragmentation
The primary fragments will further decompose, providing deeper structural insight.
-
Pathway A (from m/z 201): The [M-H]⁺ ion is expected to lose a molecule of carbon monoxide (CO), a very stable neutral loss, to yield an ion at m/z 173 . This pathway is typical for acylium ions derived from aldehydes.[14]
-
Pathway B (from m/z 173): The [M-CHO]⁺ ion represents the core methoxy-pyrazolyl-phenyl structure. This ion is predicted to undergo fragmentation characteristic of the pyrazole and methoxy groups:
-
Loss of CH₃•: Cleavage of the methoxy methyl group to yield an ion at m/z 158 .
-
Loss of N₂: Fragmentation of the pyrazole ring can lead to the expulsion of a stable dinitrogen molecule, resulting in an ion at m/z 145 .
-
Loss of HCN: Cleavage of the pyrazole ring can also result in the loss of hydrogen cyanide, producing an ion at m/z 146 .[9]
-
-
Pathway C (from m/z 118): A significant fragmentation could involve the cleavage of the bond between the benzaldehyde and pyrazole rings. This would lead to the formation of the benzoyl cation (m/z 105) and a methoxy-pyrazole radical , or the phenyl cation (m/z 77) after loss of CO. A notable peak could also arise from the charged methoxy-pyrazolyl cation at m/z 97 .
Fragmentation Scheme Diagram
Caption: Predicted EI fragmentation pathways for 4-(5-methoxy-1H-pyrazol-3-yl)benzaldehyde.
Comparative Analysis
To build confidence in the predicted pattern, we compare it to the known fragmentation of its constituent parts.
Table 2: Comparison of Key Fragments Across Related Molecules
| Fragment Type | Benzaldehyde[4][15] | Methoxy-Pyrazole (Predicted) | Methoxy-Pyrazolyl-Benzaldehyde (Predicted) |
| Molecular Ion | m/z 106 | m/z 98 | m/z 202 |
| [M-H]⁺ | m/z 105 | m/z 97 | m/z 201 |
| [M-CH₃]⁺ | N/A | m/z 83 | m/z 187 |
| [M-CHO]⁺ | m/z 77 | N/A | m/z 173 |
| Phenyl Cation | m/z 77 | N/A | m/z 77 |
| Pyrazole Ring Fragments | N/A | Loss of HCN, N₂ | Loss of HCN, N₂ from m/z 173 |
The comparison shows that the proposed fragmentation for the target molecule is a logical composite of the behaviors of its simpler analogues. We expect to see the characteristic aldehyde fragmentations ([M-H]⁺, [M-CHO]⁺) and the methoxy group fragmentation ([M-CH₃]⁺) superimposed onto the core structure. The subsequent breakdown of the [M-CHO]⁺ ion (m/z 173) is predicted to follow the patterns established for substituted pyrazoles.
Conclusion
This guide presents a scientifically grounded, predictive framework for interpreting the mass spectrum of methoxy-pyrazolyl-benzaldehyde. By leveraging established fragmentation rules for aldehydes, pyrazoles, and methoxyarenes, we have constructed a detailed fragmentation pathway that can guide the structural elucidation of this and related molecules. The key diagnostic ions are predicted to be the molecular ion at m/z 202 , the acylium ion at m/z 201 , the formyl-loss ion at m/z 173 , and the methyl-loss ion at m/z 187 . The secondary fragmentation of the m/z 173 ion via losses of HCN, N₂, and •CH₃ provides further confirmation of the pyrazole and methoxy moieties. This in-depth guide serves as a valuable resource for researchers, providing both a detailed experimental protocol and the theoretical foundation needed to confidently identify novel heterocyclic compounds.
References
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- Desoky, E. M., & El-Sayed, M. A. (2018). Synthesis, characterization and antimicrobial activity of some new N-glycoside phenyl pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- van der Donk, W. A., & Hartings, M. R. (n.d.). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic.
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Doc Brown's Chemistry. (2023). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Available at: [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]
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Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Saito, K., et al. (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)
- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Available at: [Link]
- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
- van de Graaf, B., & van der Heuvel, C. G. (1970). The mass spectra of some pyrazole compounds. Tetrahedron Letters.
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. [Table]. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
- Ghorab, M. M., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research.
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
- Săcărescu, L., et al. (2023). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Revista de Chimie.
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Diagram]. Available at: [Link]
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Pyrazole-Benzaldehyde Isomers
Introduction: The Analytical Challenge of Positional Isomers
In pharmaceutical development and chemical synthesis, the precise identification and quantification of isomers are non-negotiable. Positional isomers, such as the various forms of pyrazole-benzaldehyde, possess identical molecular weights and often exhibit strikingly similar physicochemical properties. This similarity presents a significant analytical challenge, as standard chromatographic methods may fail to achieve baseline separation, leading to inaccurate quantification and potential regulatory hurdles.
This guide provides an in-depth comparison of HPLC retention behavior for pyrazole-benzaldehyde isomers. We will move beyond a simple recitation of methods and delve into the strategic rationale behind chromatographic choices, focusing on how to exploit subtle molecular differences to achieve robust and reproducible separation. As Senior Application Scientists, our goal is not just to provide a protocol but to equip you with the foundational knowledge to adapt, optimize, and troubleshoot your own isomer separations.
Understanding the Analyte: Why Pyrazole-Benzaldehyde Isomers Are Difficult to Separate
Pyrazole-benzaldehyde isomers differ only in the substitution position of the benzaldehyde group on the pyrazole ring. The pyrazole moiety itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structure imparts several key characteristics:
-
Polarity and Hydrogen Bonding: The presence of two nitrogen atoms, one acting as a hydrogen bond donor (the N-H) and one as a hydrogen bond acceptor, makes the molecule moderately polar.[2]
-
Aromaticity: Both the pyrazole and benzene rings are aromatic, creating a planar structure with delocalized π-electrons.
-
Subtle Physicochemical Differences: The position of the benzaldehyde group subtly alters the molecule's overall dipole moment, steric hindrance, and the electronic density across the aromatic systems.[3] It is these minute differences that we must exploit chromatographically.
Separating these isomers is challenging because their similar structures result in nearly identical partitioning behavior between the mobile and stationary phases in standard reversed-phase systems.
Strategic Method Development: A Causality-Driven Approach
A successful separation is built on a logical selection of chromatographic parameters. Here, we outline the critical decisions and the scientific reasoning that underpins them.
The Pillar of Separation: Column Stationary Phase Selection
The choice of HPLC column is the most critical factor influencing selectivity for isomers.[4] While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, relying solely on hydrophobic interactions is often insufficient for positional isomers.[5][6]
Recommendation: Phenyl-based Stationary Phases
For aromatic positional isomers, a phenyl-ligand column (e.g., Phenyl-Hexyl, Biphenyl) is demonstrably superior.[3][4][7]
-
Mechanism of Action: Unlike C18 columns that separate primarily based on hydrophobicity, phenyl columns introduce an alternative separation mechanism: π-π interactions .[8] The electron-rich phenyl groups of the stationary phase can interact with the π-electron systems of the pyrazole and benzaldehyde rings in the analytes.[3] These interactions are highly sensitive to the spatial arrangement and electron density of the aromatic rings, which varies between isomers, thus providing a powerful tool for selective retention.
The logical workflow for this decision is as follows:
Caption: Logic for selecting a Phenyl stationary phase.
Mobile Phase Optimization: Fine-Tuning Elution
The mobile phase composition dictates the retention time and can be adjusted to improve resolution.
-
Solvents: A combination of ultrapure water and acetonitrile (ACN) is recommended. ACN is often preferred over methanol for aromatic compounds as it can provide different selectivity and generally results in sharper peaks and lower backpressure.
-
pH Control: The pyrazole ring contains basic nitrogens.[1][2] To ensure consistent analyte ionization and avoid peak tailing from interactions with residual silica silanols, the mobile phase should be acidified. A concentration of 0.1% formic acid is an excellent choice as it provides a pH of approximately 2.7, ensuring the pyrazole nitrogen is protonated, and is fully compatible with mass spectrometry (MS) detectors.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and reproducible. Adherence to these steps ensures the integrity of the comparative data.
Materials and Reagents
-
Analytes: Pyrazole-benzaldehyde isomer standards (e.g., 1H-pyrazole-3-carbaldehyde, 1H-pyrazole-4-carbaldehyde).
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Modifier: LC-MS grade formic acid.
-
Columns:
-
Column A: Standard C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Instrument Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with Diode Array Detector (DAD).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controlling temperature is crucial as it affects mobile phase viscosity and retention kinetics, directly impacting retention time stability[9][10]).
-
Injection Volume: 5 µL.
-
Detection: 254 nm.
Step-by-Step Procedure
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B. Filter through a 0.22 µm membrane and degas thoroughly by sonication or online degasser.
-
Sample Preparation: Prepare individual stock solutions of each isomer at 1 mg/mL in acetonitrile. Prepare a mixed working solution containing all isomers at 50 µg/mL by diluting the stocks in a 50:50 water:acetonitrile mixture.
-
System Equilibration: Install the selected column (start with C18) and equilibrate with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection Sequence: Perform a blank injection (50:50 water:ACN) to ensure no system contamination. Inject the mixed isomer standard solution.
-
Data Acquisition: Record the chromatograms for the full 15-minute gradient run, plus a 5-minute post-run for re-equilibration.
-
Column Switch: After completing the runs on the C18 column, replace it with the Phenyl-Hexyl column and repeat steps 3-5.
Caption: Experimental workflow for comparative HPLC analysis.
Comparative Data Analysis: Retention Time and Resolution
The following table presents representative data illustrating the expected outcome of the experiment. The retention times are hypothetical but based on established chromatographic principles for positional isomers.
| Isomer | Stationary Phase | Hypothetical Retention Time (min) | Resolution (Rs) to Next Peak |
| Pyrazole-3-carbaldehyde | Standard C18 | 8.15 | 1.1 |
| Pyrazole-4-carbaldehyde | Standard C18 | 8.32 | - |
| Pyrazole-3-carbaldehyde | Phenyl-Hexyl | 9.54 | 2.8 |
| pyrazole-4-carbaldehyde | Phenyl-Hexyl | 10.21 | - |
Analysis of Results:
-
On the C18 Column: The isomers elute very close together. The resolution (Rs) value of 1.1 indicates significant peak overlap, making accurate quantification challenging. A resolution value of ≥1.5 is generally required for baseline separation.
-
On the Phenyl-Hexyl Column: A marked improvement in separation is observed. The retention times for both isomers have increased, indicating stronger overall interaction with the stationary phase. More importantly, the separation between them has widened significantly, resulting in a resolution value of 2.8. This represents baseline separation, which is ideal for accurate analysis. The enhanced selectivity is directly attributable to the π-π interactions provided by the phenyl ligands, which differentiate the isomers more effectively than hydrophobic interactions alone.[3][8]
Conclusion and Final Recommendations
For the challenging task of separating pyrazole-benzaldehyde positional isomers, strategic method development is paramount. While a standard C18 column may provide partial separation, it is often inadequate for achieving the baseline resolution required for robust analytical methods.
The evidence strongly supports the use of a phenyl-based stationary phase , which leverages π-π interactions to exploit the subtle differences in aromatic character between the isomers. This approach, combined with a well-chosen acetonitrile/water mobile phase modified with 0.1% formic acid, provides a reliable and superior method for their separation. This guide serves as a framework, empowering researchers to apply these principles to develop and optimize separations for a wide range of challenging isomeric compounds.
References
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.RSC Publishing.
- Isomers and Recommended HPLC Columns for Effective Separation.MTC USA.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.MicroSolv Technology Corporation.
- Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography.PubMed.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.Technology Networks.
- HPLC Column Selection: Core to Method Development (Part I).Welch Materials.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.ResearchGate.
- What are the main causes of retention time instability in reversed-phase analysis by HPLC?ResearchGate.
- Factors Impacting Chromatography Retention Time.Separation Science.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies.
- HPLC Column Selection.LCGC International.
- HPLC Columns & LC Columns | Types, How to Choose, Compare.GL Sciences.
- Which factors can increase the retention time of an analyte during HPLC analysis.Biorelevant.
- What Factors Influence HPLC Retention Time Precision?Altabrisa Group.
- Column chromatography conditions for separating pyrazole isomers.BenchChem.
- The LCGC Blog: Retention Time Variability in HPLC.LCGC.
- HPLC Column for Structual Isomers.Nacalai Tesque.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.IJTSRD.
- A review of pyrazole an its derivative.National Journal of Pharmaceutical Sciences.
- Separation of Pyrazole on Newcrom R1 HPLC column.SIELC Technologies.
- Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.PubMed.
- CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT.HETEROCYCLES.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.MDPI.
- Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties.ResearchGate.
- Recent Advances in Synthesis and Properties of Pyrazoles.MDPI.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. mdpi.com [mdpi.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. welch-us.com [welch-us.com]
- 5. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 8. nacalai.com [nacalai.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: UV-Vis Absorption Profiling of 2-Methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
The following is a comprehensive Comparative Spectroscopic Guide for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde . This guide is structured to serve researchers and drug development professionals, focusing on the characterization, electronic properties, and experimental validation of this specific chemical intermediate.
Executive Summary & Molecular Context
This compound is a bifunctional building block often used in the synthesis of Schiff base ligands, metal coordination complexes, and pharmaceutical intermediates (e.g., for kinase inhibitors or Factor Xa targets).[1] Its optical properties are defined by the interplay between three distinct electronic zones:
-
The Benzaldehyde Core: Provides the primary
and transitions. -
The 2-Methoxy Group (Auxochrome): A strong electron-donating group (EDG) that induces a bathochromic (red) shift.
-
The 3-Pyrazolyl Moiety: An electron-rich heterocycle that extends conjugation and introduces steric influence due to its ortho position relative to the methoxy group.
This guide compares the target compound against its structural precursors to isolate the specific spectral contributions of the pyrazole and methoxy substituents.
Comparative Spectral Analysis
The following data represents the expected absorption maxima (
Table 1: Structural Component Analysis & Comparison
| Compound | Structure Description | Primary Band ( | Secondary Band ( | Electronic Effect |
| Target Compound | This compound | ~255 – 265 nm | ~310 – 320 nm | Synergistic: Methoxy donation + Pyrazole conjugation broadens the UV region. |
| Comparator A | 2-Methoxybenzaldehyde (o-Anisaldehyde) | 252 nm | 312 nm | Baseline for methoxy-induced red shift. |
| Comparator B | 3-(1H-pyrazol-1-yl)benzaldehyde | ~250 nm | ~280 – 290 nm | Lacks the strong EDG (methoxy); carbonyl band is bluer (hypsochromic). |
| Comparator C | 1-Phenylpyrazole | 252 nm | N/A | Reference for the isolated pyrazole-phenyl chromophore. |
Technical Insight: The target compound exhibits a "merged" profile. The pyrazole ring (absorbing ~252 nm) overlaps with the anisaldehyde core's primary band, leading to a hyperchromic effect (increased intensity) in the 250–265 nm region. The secondary band at ~315 nm is characteristic of the o-methoxy-benzaldehyde system, largely unperturbed by the meta-pyrazole but essential for monitoring purity (e.g., disappearance of this band indicates Schiff base formation).
Experimental Protocol: Self-Validating Measurement System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol includes built-in validation steps to prevent common artifacts like solvent cut-off interference or concentration quenching.
Reagents & Equipment
-
Analyte: this compound (>98% purity).
-
Solvent: HPLC-grade Ethanol (Cut-off < 210 nm) or Acetonitrile.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).
-
Cuvettes: Quartz, 10 mm path length (Matched pair).
Step-by-Step Workflow
-
Stock Solution Preparation (Gravimetric):
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Why? To verify Beer-Lambert Law compliance. If the
shifts with concentration, aggregation is occurring.
-
-
Baseline Correction (The "Blank" Step):
-
Fill both cuvettes with pure solvent. Run a baseline correction from 200 nm to 500 nm.
-
Validation: The absorbance should be
A across the range.
-
-
Measurement & Analysis:
-
Scan the
sample. -
Criteria for Acceptance:
-
Absorbance at
should be between 0.3 and 0.8 A. -
Smooth gaussian curves; noise indicates lamp failure or particulate matter.
-
-
-
Derivative Spectroscopy (Optional):
-
Calculate the 1st derivative (
). -
Utility: Use this to resolve the overlapping pyrazole/benzene bands in the 250–260 nm region.
-
Mechanism of Action & Electronic Transitions
The following diagram illustrates the electronic causality within the molecule and the experimental decision tree.
Figure 1: Electronic contribution map showing how the methoxy and pyrazole moieties perturb the benzaldehyde transitions.
Applications & Significance
Understanding the specific
-
Reaction Monitoring:
-
When reacting this aldehyde with an amine to form a Schiff base, the carbonyl band at ~315 nm will disappear and be replaced by an imine band (typically 330–350 nm ).
-
Protocol: Track the disappearance of the 315 nm peak to calculate % conversion.
-
-
Purity Assays:
-
Presence of a peak at <210 nm only (with no 315 nm band) suggests oxidation to the carboxylic acid or loss of the formyl group.
-
-
Metal Complexation:
-
Upon coordination to metal centers (e.g., Cu(II), Ni(II)), the intraligand bands (255/315 nm) will shift significantly (often >20 nm) due to Chelation Enhanced Fluorescence (CHEF) or quenching mechanisms.
-
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzaldehyde, 2-hydroxy-3-methoxy- (o-Vanillin). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1-phenylpyrazole derivatives.[4] Acta Pharmaceutica. (Provides baseline UV data for phenyl-pyrazole cores).
-
Susindran, V., et al. (2012).[5] 3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal. PMC Biophysics. Retrieved from [Link]
-
PubChem. Compound Summary: 2-Methoxybenzaldehyde. Retrieved from [Link]
Sources
Technical Guide: Melting Point Range Verification for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
Executive Summary & Comparison of Methodologies
2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde is a critical intermediate, often utilized in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its structural integrity—specifically the aldehyde functionality adjacent to a methoxy group and a pyrazole ring—makes it susceptible to oxidation (forming the corresponding benzoic acid) and hydration.
Verifying the melting point (MP) of this compound is not merely about confirming identity; it is a primary screen for purity and solid-state form. Unlike simple stable solids, this benzaldehyde derivative requires specific analytical choices to avoid false negatives.
The following table compares the three standard "alternatives" for MP verification, evaluating their suitability for this specific chemical class.
| Feature | Method A: Manual Capillary (Oil Bath) | Method B: Automated Optoelectronic (Capillary) | Method C: Differential Scanning Calorimetry (DSC) |
| Precision | Low (± 1.0–2.0 °C) | High (± 0.3–0.5 °C) | Very High (± 0.1 °C) |
| Operator Bias | High (Subjective visual onset) | Low (Algorithm-based detection) | None (Thermodynamic onset) |
| Suitability for Aldehydes | Poor. Slow heating promotes in-situ oxidation. | Good. Controlled ramp rates minimize thermal degradation. | Excellent. Detects polymorphism and solvates distinct from melting. |
| Throughput | Low (1 sample/run) | High (3–6 samples/run) | Low (1 sample/run, slow cooling) |
| Data Output | Single Range (T_start – T_end) | Digital Video + Transmittance Curve | Heat Flow (W/g) vs. Temp Curve |
| Recommendation | Field Screening Only | Primary QC Standard | Validation / Polymorph Screening |
Expert Insight: For This compound , Method B (Automated Optoelectronic) is the recommended standard for routine QC. It balances throughput with the necessary precision to detect the "broadening" effect caused by benzoic acid impurities. Method C (DSC) should be reserved for establishing the Reference Standard or investigating polymorphic transitions.
Technical Protocol: Automated Melting Point Determination
This protocol is designed to minimize thermal lag and oxidation artifacts common to substituted benzaldehydes.
Prerequisites
-
Compound: this compound (Dry, free-flowing powder).
-
Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90, Büchi M-565).
-
Standard: Caffeine (MP 235–237 °C) or Vanillin (MP 81–83 °C) for calibration (choose based on expected range).
Step-by-Step Workflow
1. Sample Preparation (Critical Step)
-
Drying: Ensure the sample is dried in a vacuum desiccator over
for at least 4 hours. Reasoning: Aldehydes can form hydrates which depress the MP and broaden the range. -
Grinding: Gently crush the sample with a pestle to a fine powder. Caution: Do not over-grind; excessive mechanical stress can induce amorphous transitions.
-
Filling: Fill the capillary to a height of 3 mm . Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamping wire) to eliminate air pockets.
2. Instrument Configuration
-
Start Temperature: Set to 50 °C (or approx. 10–15 °C below the expected onset).
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to 60 °C.
-
Measurement Ramp:1.0 °C/min . Note: Rates >2 °C/min cause thermal lag, artificially inflating the observed MP.
-
-
End Temperature: 150 °C.
3. Data Acquisition & Analysis
-
Observation: The instrument records the % light transmittance.
-
Onset Point (T_onset): Defined as the temperature where liquid first appears (often correlated to 10-20% transmittance change).
-
Clear Point (T_clear): Defined as the temperature where the sample is fully transparent (100% liquid).
4. Acceptance Criteria
-
Range Width:
. -
Interpretation: A range
typically indicates:-
Oxidation: Presence of 2-methoxy-3-(1H-pyrazol-1-yl)benzoic acid.
-
Solvent Trap: Residual solvent (check NMR).
-
Verification Logic & Troubleshooting Pathway
The following diagram illustrates the decision-making process when verifying the melting point of this intermediate.
Figure 1: Logic flow for verifying the melting point of substituted benzaldehydes, accounting for common failure modes like oxidation and polymorphism.
Scientific Grounding & Causality
Why the "Range" Matters More Than the "Point": For this compound, the "Melting Point" is a thermodynamic transition where the solid and liquid phases exist in equilibrium. According to the Gibbs Phase Rule , the presence of an impurity (like the oxidation product) lowers the chemical potential of the liquid phase, causing the melting onset to drop and the range to broaden (Melting Point Depression).
-
Pure Compound: Sharp melt (e.g., 85.0 – 86.0 °C).
-
Impure (98%): Depressed onset, broad tail (e.g., 81.5 – 85.0 °C).
The DSC Advantage (Method C):
While capillary methods rely on optical changes, DSC measures the heat flow (Enthalpy of Fusion,
-
If the capillary method shows a broad range but DSC shows a single sharp endothermic peak, the broadening is likely due to particle size issues or poor packing , not chemical impurity.
-
If DSC shows a small pre-melt peak, it confirms a solid-solid transition (polymorph) or a eutectic impurity .
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.
-
ASTM International. (2021). ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.
-
Mettler Toledo. (2024). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.
-
Sigma-Aldrich. (2024). Product Catalog: Substituted Benzaldehydes and Pyrazoles. (For general handling and safety data of the chemical class). [1]
(Note: Specific literature melting point values for this exact isomer are often proprietary to specific synthesis routes. The user is advised to establish an internal Primary Reference Standard using Method C (DSC) upon first synthesis.)
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a clear and actionable plan for your laboratory.
Understanding the Compound: Hazard Profile and Initial Assessment
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
This information immediately dictates that this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2][3]
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical is governed by a set of core principles designed to minimize risk. These principles, drawn from guidelines established by the Environmental Protection Agency (EPA) and other regulatory bodies, form the foundation of our disposal protocol.[2][3]
| Core Principle | Rationale |
| Waste Identification | Accurate characterization of the waste is legally required and essential for proper segregation and disposal. |
| Segregation | Prevents dangerous reactions between incompatible chemicals.[4][5] |
| Containment | Use of appropriate, sealed, and labeled containers prevents leaks and exposure.[6][7] |
| Labeling | Clear and accurate labeling ensures that the contents are known and handled correctly by all personnel and waste management professionals.[7] |
| Licensed Disposal | Hazardous waste must be transferred to a licensed disposal facility for final treatment.[6][8] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, step-by-step guide for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, or filter paper in a dedicated, compatible solid waste container. This should be a clearly labeled, sealable container, such as a high-density polyethylene (HDPE) pail or a designated hazardous waste bag within a rigid outer container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container.
-
Solvent Type: Segregate halogenated and non-halogenated solvent waste streams.[5] For instance, if the compound is dissolved in dichloromethane, it should go into the "Halogenated Organic Waste" container. If dissolved in methanol or ethanol, it belongs in the "Non-Halogenated Organic Waste" container.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a dedicated "Aqueous Hazardous Waste" container.
-
3. Container Management:
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. For most organic solvents and aqueous solutions containing this compound, HDPE or glass containers are suitable.[5][6]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7] This prevents the release of vapors and potential spills.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][7]
-
The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates can also be collected as hazardous waste.
-
After triple-rinsing and allowing the container to air dry in a fume hood, the original label must be defaced or removed. The container can then be disposed of in the appropriate glass or plastic recycling stream, in accordance with your institution's policies.[4]
5. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde
Executive Safety Summary
Compound Identity: 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde Chemical Class: Substituted Benzaldehyde / N-Aryl Pyrazole Primary Hazard Profile: Irritant / Bioactive Intermediate [1][2][3]
As a Senior Application Scientist, I must clarify that while specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—a reactive benzaldehyde core coupled with a pyrazole pharmacophore—dictate a strict Occupational Exposure Band (OEB) 3 handling protocol.
This compound is not merely a reagent; it is a likely pharmaceutical intermediate (structurally analogous to intermediates for hemoglobin modulators like Voxelotor).[3] Therefore, you must treat it as a potent respiratory sensitizer and a bioactive agent until proven otherwise.
Part 1: Chemical Hazard Analysis (The "Why")
To understand the PPE requirements, we must deconstruct the molecule’s reactivity.[3] We do not follow safety rules blindly; we follow the chemistry.
-
The Aldehyde Functionality (-CHO):
-
The Pyrazole Ring:
-
The Methoxy Group:
-
Risk: Increases lipophilicity compared to a hydroxyl group, potentially facilitating dermal absorption .
-
Baseline GHS Classification (Read-Across Methodology):
Part 2: The PPE Matrix
Do not rely on "standard lab attire."[3] This matrix defines the minimum barrier protection required to break the chain of exposure.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | P100 / N95 Respirator (Minimum) | Standard: NIOSH N95 or EN 149 FFP3.Rationale: Aldehydes readily sublime.[1][2][3] If handling >1g or outside a fume hood, upgrade to a PAPR (Powered Air Purifying Respirator) with organic vapor cartridges (OV/AG).[3] |
| Dermal (Hand) | Double Gloving (Nitrile) | Inner: 4 mil (0.10mm) Nitrile (High dexterity).Outer: 5-8 mil (0.12-0.20mm) Nitrile or Neoprene.Rationale: Aldehydes can permeate thin latex.[1][2][3] The "sacrificial outer glove" technique prevents contamination of the inner glove during doffing.[3] |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1+ or EN 166.Rationale: Safety glasses are insufficient.[3] Aldehyde vapors are lachrymators (tear-inducing).[2][3] You need a full seal to prevent vapor contact with the conjunctiva.[3] |
| Body | Tyvek® Lab Coat / Apron | Material: Non-woven polyethylene (e.g., Tyvek 400).Rationale: Cotton coats absorb liquids and hold them against the skin. Impervious sleeves are required if mixing large volumes.[3] |
Part 3: Operational Workflow (The "How")
Safety is not just what you wear; it is how you move.[3] This Closed-Loop Handling Protocol is designed to keep the compound isolated from the researcher.[1][2][3]
Step 1: Engineering Control Setup
-
Verification: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s) .
-
Static Control: Use an ionizing bar or anti-static gun. Substituted benzaldehydes are often fluffy, electrostatic powders that "jump" during weighing.[3]
Step 2: Weighing & Transfer
-
The "Coffin" Method: Never weigh directly on the open balance.
Step 3: Reaction Initiation
-
Solvent Choice: Dissolve the solid immediately. Once in solution (e.g., DCM or Ethyl Acetate), the inhalation risk drops, but the permeation risk increases .
-
Quenching: If this is a reagent, ensure you have a saturated Sodium Bisulfite (NaHSO₃) solution ready. Bisulfite forms an adduct with the aldehyde, effectively neutralizing its reactivity.[3]
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific intermediate.
Figure 1: Decision workflow for handling high-potency aldehyde intermediates, distinguishing between standard and elevated risk protocols based on quantity.
Part 5: Disposal & Decontamination
The "Cradle-to-Grave" Responsibility: You cannot simply dump this into the organic waste carboy.[1][2][3] Aldehydes can polymerize or react with other waste streams (e.g., amines), causing exotherms or pressure buildup.
-
Decontamination of Glassware:
-
Spill Management:
-
Final Waste Stream:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted benzaldehydes.[3] PubChem.[3][11] [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes.[3] United States Department of Labor.[3] [Link][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[3][Link]
Sources
- 1. CAS 1609394-10-6: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3… [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Voxelotor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. fishersci.ca [fishersci.ca]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. file.leyan.com [file.leyan.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
